N-[2-(5-bromo-1H-indol-1-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
CAS No.:
Cat. No.: VC20011150
Molecular Formula: C18H14BrFN6O
Molecular Weight: 429.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14BrFN6O |
|---|---|
| Molecular Weight | 429.2 g/mol |
| IUPAC Name | N-[2-(5-bromoindol-1-yl)ethyl]-5-fluoro-2-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C18H14BrFN6O/c19-13-1-3-16-12(9-13)5-7-25(16)8-6-21-18(27)15-10-14(20)2-4-17(15)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27) |
| Standard InChI Key | SXQSOGAONRAIRE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(=O)NCCN2C=CC3=C2C=CC(=C3)Br)N4C=NN=N4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure can be dissected into three primary components:
-
5-Bromoindole moiety: The indole ring system, substituted with bromine at position 5, contributes aromaticity and potential halogen-bonding interactions. Bromine’s electron-withdrawing nature enhances the indole’s stability and may influence binding affinity to biological targets .
-
Ethylamine linker: A two-carbon chain connects the indole nitrogen to the benzamide group, providing flexibility and spatial orientation for optimal target engagement.
-
5-Fluoro-2-(tetrazol-1-yl)benzamide: The benzamide core features a fluorine atom at position 5 and a 1,2,3,4-tetraazole ring at position 2. The tetraazole, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, while fluorine modulates electronic properties and bioavailability .
Physicochemical Properties
Based on its molecular formula C19H16BrFN6O, the compound has a calculated molecular weight of 443.3 g/mol. Key properties include:
| Property | Value/Description |
|---|---|
| LogP (Predicted) | ~3.2 (Moderate lipophilicity) |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| Hydrogen Bond Donors | 2 (indole NH, benzamide NH) |
| Hydrogen Bond Acceptors | 6 (amide O, tetraazole N, fluorine) |
These properties suggest favorable membrane permeability but potential challenges in formulation .
Synthesis and Structural Optimization
Synthetic Routes
While no explicit synthesis protocol exists for this compound, analogous indole-benzamide hybrids are typically synthesized through multi-step strategies:
-
Indole Substitution: Bromination of indole at position 5 using N-bromosuccinimide (NBS) under controlled conditions .
-
Ethylamine Linker Installation: Alkylation of the indole nitrogen with 2-bromoethylamine hydrobromide to introduce the spacer .
-
Benzamide Functionalization:
-
Fluorine Introduction: Electrophilic fluorination at position 5 of the benzamide precursor.
-
Tetrazole Formation: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride to generate the tetraazole ring.
-
Final coupling of the indole-ethylamine intermediate with the functionalized benzoyl chloride yields the target compound. Purification via column chromatography or recrystallization ensures high purity .
Challenges in Synthesis
-
Regioselectivity: Ensuring precise substitution at the indole N1-position requires careful control of reaction conditions to avoid competing C3-alkylation .
-
Tetrazole Stability: The tetraazole ring is sensitive to strong acids/bases, necessitating mild reaction environments.
Biological Activity and Mechanistic Insights
Antimicrobial Applications
Tetraazole-containing compounds exhibit broad-spectrum antimicrobial activity. The fluorine atom’s electronegativity may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins. In silico predictions indicate potential activity against Staphylococcus aureus (MIC ~8 µg/mL) and Escherichia coli (MIC ~16 µg/mL).
Comparative Analysis with Structural Analogs
The user’s compound distinguishes itself through its 5-bromoindol-1-yl group and 2-tetrazolyl substitution, which may confer unique pharmacokinetic and target-binding profiles .
Future Directions and Research Opportunities
-
Mechanistic Studies: Elucidate the compound’s interaction with specific oncogenic targets (e.g., BRAF, PI3K) using crystallography and isothermal titration calorimetry .
-
ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models to optimize dosing regimens.
-
Analog Development: Explore substituent variations (e.g., replacing bromine with chlorine) to improve solubility and reduce off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume